molecular formula C25H30N2O5S B2924051 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide CAS No. 865180-80-9

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide

Cat. No. B2924051
CAS RN: 865180-80-9
M. Wt: 470.58
InChI Key: FTESPMOGKLOBNS-QPLCGJKRSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The presence of the allyl, ethoxy, and benzamide groups suggest that it might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzo[d]thiazol-2(3H)-one core . The presence of the allyl and ethoxy groups could potentially introduce some steric hindrance, affecting the overall geometry of the molecule.


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-deficient benzo[d]thiazol-2(3H)-one core and the electron-donating ethoxy groups . The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

  • Novel thiazolidinedione ring-containing molecules, similar in structure to the compound , have been synthesized and evaluated for their hypoglycemic activity and cholesterol and triglyceride lowering effects in a type-2 diabetes model (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antimicrobial Properties

  • A series of compounds, including thiazolide derivatives, have been synthesized and screened for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi. These derivatives may offer therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anti-Infectious Agents

  • Thiazolides, a novel class of anti-infectious agents, are effective against protozoan parasites, bacteria, and viruses. Specific thiazolide derivatives have been shown to induce cell death in colon carcinoma cell lines, interacting with certain detoxification enzymes in tumor cells (Brockmann et al., 2014).

Antiviral Agents

  • Various thiazolides, including compounds structurally related to (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide, have been synthesized and evaluated for their activity against hepatitis B virus replication. These compounds exhibit promising antiviral properties (Stachulski et al., 2011).

Antiproliferative Activity

  • 2-Aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazols, designed as analogs of substituted methoxybenzoyl-aryl-thiazole, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These compounds act as microtubule-destabilizing agents and show potential in cancer treatment (Dongjie et al., 2017).

Future Directions

The study of benzo[d]thiazol-2(3H)-one derivatives is a promising area of research, particularly in the development of new chemotherapeutics . This specific compound could potentially be studied for its biological activity and potential applications in medicine or other fields.

properties

IUPAC Name

3,4,5-triethoxy-N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-6-13-27-19-12-11-18(29-7-2)16-22(19)33-25(27)26-24(28)17-14-20(30-8-3)23(32-10-5)21(15-17)31-9-4/h6,11-12,14-16H,1,7-10,13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTESPMOGKLOBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide

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